2-Ethynylterephthalic acid
Overview
Description
2-Ethynylterephthalic acid is an organic compound with the molecular formula C10H6O4 It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by an ethynyl group
Mechanism of Action
Target of Action
2-Ethynylterephthalic acid is primarily used as a monomer in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are used in various applications due to their unique properties such as high porosity, large surface area, and the ability to host guest molecules .
Mode of Action
Given its use in the synthesis of mofs, it can be inferred that it likely interacts with metal ions to form the framework structure . The ethynyl group in the compound may provide a site for coordination with the metal ions, while the terephthalic acid moiety could contribute to the stability and porosity of the resulting MOF .
Result of Action
The primary result of the action of this compound is the formation of MOFs . These MOFs can have various applications depending on their specific structures and properties. For example, they can be used in gas storage, separation, and catalysis .
Action Environment
The action of this compound in the synthesis of MOFs can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the pH of the solution . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethynylterephthalic acid can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where terephthalic acid is reacted with an ethynyl-containing reagent in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, as well as employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethynylterephthalic acid undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form derivatives with different degrees of hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-Ethynylterephthalic acid has several applications in scientific research:
Materials Science: It is used as a monomer in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: Its derivatives are studied for potential biological activities, such as antimicrobial or anticancer properties.
Industrial Applications: It is used in the production of polymers and other materials with specialized properties.
Comparison with Similar Compounds
Similar Compounds
Terephthalic Acid: The parent compound, which lacks the ethynyl group.
Isophthalic Acid: A structural isomer with carboxylic acid groups in the 1,3-positions on the benzene ring.
Phthalic Acid: Another isomer with carboxylic acid groups in the 1,2-positions.
Uniqueness
2-Ethynylterephthalic acid is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of advanced materials and complex organic molecules.
Properties
IUPAC Name |
2-ethynylterephthalic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c1-2-6-5-7(9(11)12)3-4-8(6)10(13)14/h1,3-5H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUHFDJHPJBEKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.